molecular formula C19H15NO2 B5717129 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine

8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine

Cat. No.: B5717129
M. Wt: 289.3 g/mol
InChI Key: POXMYBOBPAUIME-UHFFFAOYSA-N
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Description

8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development . This particular compound features a unique structural arrangement that includes a methoxy group, a methyl group, and a phenyl group attached to a benzofuro-pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methoxy and methyl groups are then introduced via substitution reactions using suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic applications, particularly in the treatment of skin diseases and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can inhibit microbial growth by interfering with essential biological pathways in bacteria. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-3-methyl-1-phenyl1benzofuro[3,2-c]pyridine stands out due to its unique structural features, which confer specific biological activities

Properties

IUPAC Name

8-methoxy-3-methyl-1-phenyl-[1]benzofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-12-10-17-18(19(20-12)13-6-4-3-5-7-13)15-11-14(21-2)8-9-16(15)22-17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMYBOBPAUIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(O2)C=CC(=C3)OC)C(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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